![molecular formula C15H17N3O3S B2615568 Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953136-16-8](/img/structure/B2615568.png)
Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
This compound is a carbamate derivative, which contains a thiazole ring and an amide group. Thiazoles are a class of organic compounds that contain a five-membered C3NS ring. They are known to possess various biological activities and are found in many effective drugs .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carbamate group and the thiazole ring. Carbamates are known to react with enzymes like acetylcholinesterase, while thiazoles can act as ligands in transition metal complexes .Scientific Research Applications
Synthesis and Potential Antitumor and Antifilarial Activities
Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, synthesized from chemical transformations involving 2-amino-4-(chloromethyl)thiazole, has been evaluated for its potential in inhibiting leukemia L1210 cell proliferation. One of the notable compounds in this chemical family exhibited significant in vivo antifilarial activity against the adult worms of Acanthocheilonema viteae in experimentally infected jirds, highlighting its potential as both an antitumor and antifilarial agent Kumar et al., 1993.
Transformations and Synthesis of Heterocyclic Compounds
The compound has also been a cornerstone in the synthesis of heterocyclic compounds, particularly in the transformation of dimethyl acetone-1,3-dicarboxylate into (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. This transformation process showcases the versatility and applicability of the compound in generating novel heterocyclic structures that could have further implications in pharmaceutical research and development Žugelj et al., 2009.
Role in Advanced Glycation End-Products Formation
Beyond its synthetic utility, the broader chemical family to which this compound belongs plays a role in the formation of advanced glycation end-products (AGEs). These compounds, including methylglyoxal, modify proteins within the human body, contributing to complications associated with diabetes and neurodegenerative diseases. Understanding the chemical properties and reactions of such compounds is crucial for developing therapeutic strategies against the accumulation of harmful AGEs Nemet et al., 2006.
Applications in Agriculture
In agricultural applications, derivatives of this chemical family, such as carbendazim, have been used extensively for the prevention and control of fungal diseases. The study of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for such fungicides demonstrates the ongoing research into more efficient and environmentally friendly application methods for these crucial agricultural chemicals Campos et al., 2015.
Mechanism of Action
Target of Action
Thiazoles are a class of compounds that have been found to interact with a variety of biological targets, including various enzymes and receptors . Carbamates, on the other hand, are often used as insecticides and function by inhibiting acetylcholinesterase, an enzyme crucial for nerve function .
Mode of Action
Thiazoles can interact with their targets in a variety of ways, often forming bonds with amino acid residues in the active site of the target protein . Carbamates inhibit acetylcholinesterase by forming a covalent bond with a serine residue in the enzyme’s active site .
Biochemical Pathways
Thiazoles and carbamates can affect a variety of pathways depending on their specific targets .
Pharmacokinetics
Many thiazoles and carbamates are well absorbed and distributed in the body .
Result of Action
The effects of thiazoles and carbamates can range from changes in enzyme activity to alterations in signal transduction pathways .
Action Environment
The action, efficacy, and stability of “Methyl (4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
methyl N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-4-10(2)6-11(5-9)16-13(19)7-12-8-22-14(17-12)18-15(20)21-3/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDJYMOVKDCQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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